molecular formula C23H15F3N4O3S B2828375 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide CAS No. 1251584-42-5

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2828375
CAS No.: 1251584-42-5
M. Wt: 484.45
InChI Key: UAPSPEHUWUEUOX-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimidoindole-based thioacetamides, characterized by a pyrimido[5,4-b]indole core substituted with 7,8-dimethoxy groups and a thioacetamide side chain linked to a 2-ethoxyphenyl moiety. The 7,8-dimethoxy groups likely enhance solubility and electronic interactions, while the 2-ethoxyphenyl substituent may influence metabolic stability compared to other aryl groups .

Properties

CAS No.

1251584-42-5

Molecular Formula

C23H15F3N4O3S

Molecular Weight

484.45

IUPAC Name

3-benzyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O3S/c24-23(25,26)16-8-6-15(7-9-16)20-27-18(33-28-20)13-29-17-10-11-34-19(17)21(31)30(22(29)32)12-14-4-2-1-3-5-14/h1-11H,12-13H2

InChI Key

UAPSPEHUWUEUOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide is a complex organic compound belonging to the pyrimidoindole family. This compound has garnered attention due to its potential biological activities, which include anticancer, antiviral, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
PropertyValue
Density1.4 g/cm³
Boiling Point461.2 °C
Melting PointNot available
SolubilitySoluble in DMSO
LogP1.69

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values indicating significant cytotoxicity at concentrations above 5 µM. The mechanism was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro assays indicated that it exhibits inhibitory effects against certain viral strains by interfering with viral replication processes.

Research Findings : In a study assessing the antiviral efficacy against the influenza virus, 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide showed a significant reduction in viral titers at concentrations ranging from 1 to 10 µM.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.

Experimental Results : In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The biological activity of 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : It can bind to various receptors, leading to altered cellular responses.
  • Gene Expression Regulation : The compound influences transcription factors that regulate genes associated with cell survival and proliferation.

Comparison with Similar Compounds

Pyrimido[5,4-b]indole vs. Triazino[5,6-b]indole

  • Target Compound : The pyrimido[5,4-b]indole core (as in ) is a fused bicyclic system with nitrogen atoms at positions 1, 3, and 3. This structure is associated with selective TLR4 modulation .
  • Triazino[5,6-b]indole Derivatives (, compounds 23–27): These feature a triazine ring fused to indole.

Substituent Effects on Activity and Physicochemical Properties

Compound ID/Name Core Structure Key Substituents Purity/Yield Potential Activity
Target Compound Pyrimido[5,4-b]indole 7,8-dimethoxy, 2-ethoxyphenyl N/A TLR4 modulation (inferred)
34 () Pyrimido[5,4-b]indole 4-oxo-3-phenyl, piperidin-4-yl 65% yield TLR4 ligand
24 () Triazino[5,6-b]indole 5-methyl, 4-phenoxyphenyl 95% purity Protein interaction (hit ID)
N-(2,4-dimethoxyphenyl)-... () Pyrimido[5,4-b]indole 8-methoxy, 2,4-dimethoxyphenyl N/A Unreported (structural analog)
  • Methoxy vs. Ethoxy Groups : The 2-ethoxyphenyl group in the target compound may confer slower metabolic oxidation compared to methoxy-substituted analogs (e.g., ), as ethoxy groups are less prone to demethylation .

Thioacetamide Linkage and Bioactivity

The thioacetamide (–S–CH2–CO–NH–) bridge is a common feature in compounds from , and 5. This linkage is critical for:

  • Conformational Flexibility : Enables optimal positioning of the aryl group for receptor binding.
  • Anti-Exudative Activity : highlights thioacetamide derivatives (e.g., triazole-based analogs) with anti-inflammatory activity comparable to diclofenac . While the target compound’s activity is unconfirmed, its structure aligns with this bioactive motif.

Q & A

Q. What are the key synthetic challenges in preparing 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step routes, including:

  • Core formation : Cyclization of pyrimido[5,4-b]indole with methoxy and ethoxy substituents under basic conditions (e.g., NaH in DMF) .
  • Thioether linkage : Reaction of the indole-thiol intermediate with chloroacetamide derivatives in the presence of coupling agents like EDCI .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the final product from by-products .

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
  • Catalyst screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) to improve regioselectivity .
  • Yield tracking : Use HPLC (C18 column, UV detection at 254 nm) to monitor reaction progress and purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Primary techniques :

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), ethoxyphenyl (δ ~1.3–1.5 ppm for CH₃), and pyrimidoindole aromatic protons (δ ~7.0–8.5 ppm) .
  • IR spectroscopy : Confirm thioamide (C=S stretch ~650 cm⁻¹) and acetamide (C=O ~1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₅N₄O₃S) .

Q. Resolving conflicts :

  • Reproducibility : Re-run spectra under standardized conditions (e.g., deuterated DMSO for NMR).
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • X-ray crystallography : Use single-crystal diffraction to resolve ambiguities in regiochemistry .

Q. What initial biological screening approaches are recommended to assess the compound's bioactivity?

Methodological Answer: Stepwise screening :

In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or inflammatory targets (e.g., COX-2) at 1–100 µM .
  • Cell viability : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Physicochemical profiling :

  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing .
  • Lipophilicity : Calculate logP values via shake-flask method or HPLC retention .

Reference data : Cross-check with PubChem bioactivity entries for structural analogs (e.g., pyrimidoindole derivatives with anti-inflammatory activity) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of modifications to the pyrimidoindole core?

Methodological Answer: SAR strategies :

  • Systematic substitution : Synthesize analogs with:
    • Methoxy group variations : Replace 7,8-dimethoxy with halogen or methyl groups .
    • Thioether replacement : Substitute sulfur with oxygen or selenium to assess electronic effects .
  • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., TLR4 binding for immunomodulatory activity) .

Q. Data analysis :

Modification Activity (IC₅₀, µM) Key Observation
7,8-Dimethoxy2.5 ± 0.3Baseline activity
7-Cl, 8-F15.7 ± 1.2Reduced potency
Thio → Seleno1.8 ± 0.2Enhanced activity

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to TLR4 or other targets .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding physicochemical properties?

Methodological Answer: Case example : Discrepancy in logP (predicted vs. experimental).

  • Re-evaluate parameters : Adjust atomic charges or solvation models in software (e.g., COSMO-RS vs. SMD) .
  • Experimental validation :
    • Shake-flask method : Partition between octanol/water to measure logP directly .
    • HPLC calibration : Compare retention times with standards of known logP .

Mitigation : Use consensus models (average predictions from Schrödinger, MOE, and ACD/Labs) to reduce algorithmic bias .

Q. How should target engagement studies be structured to elucidate the compound's mechanism of action?

Methodological Answer: Experimental design :

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., TLR4, KD calculation) .
  • Mutagenesis : Engineer TLR4 mutants (e.g., D299G/T399I) to identify critical binding residues .

Q. Validation :

  • In vivo models : Test in LPS-induced inflammation models (e.g., murine endotoxemia) to correlate target engagement with efficacy .
  • Negative controls : Include inactive analogs (e.g., methoxy-free derivatives) to confirm specificity .

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